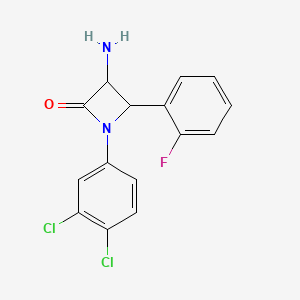

3-Amino-1-(3,4-dichlorophenyl)-4-(2-fluorophenyl)azetidin-2-one

説明

特性

分子式 |

C15H11Cl2FN2O |

|---|---|

分子量 |

325.2 g/mol |

IUPAC名 |

3-amino-1-(3,4-dichlorophenyl)-4-(2-fluorophenyl)azetidin-2-one |

InChI |

InChI=1S/C15H11Cl2FN2O/c16-10-6-5-8(7-11(10)17)20-14(13(19)15(20)21)9-3-1-2-4-12(9)18/h1-7,13-14H,19H2 |

InChIキー |

QGDUEHXXYMQXNL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C2C(C(=O)N2C3=CC(=C(C=C3)Cl)Cl)N)F |

製品の起源 |

United States |

準備方法

Staudinger Cycloaddition

The Staudinger reaction between imines and ketenes is a cornerstone for β-lactam synthesis. For this compound, 3,4-dichlorophenyl and 2-fluorophenyl substituents are introduced via tailored ketene precursors:

Mitsunobu Reaction

Azetidinones are synthesized via Mitsunobu cyclization, leveraging diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) :

- Substrate : Hydroxyamide intermediates.

- Key Steps :

- Substitution of a hydroxyl group with a leaving group (e.g., mesylate or tosylate).

- Cyclization under mild conditions (toluene, 50–60°C).

- Advantage : High stereochemical control, critical for the 3-amino configuration.

Functionalization of the Azetidinone Core

Introduction of the 3-Amino Group

The amino group at C3 is introduced via nucleophilic displacement or reduction:

Aryl Substitution at N1 and C4

- N1-(3,4-Dichlorophenyl) :

- C4-(2-Fluorophenyl) :

Optimized Synthetic Pathways

Pathway 1: Sequential Cyclization and Functionalization

Pathway 2: Mitsunobu-Based Approach

- Hydroxyamide Preparation : Condensation of 3,4-dichloroaniline with 2-fluorophenylacetic acid.

- Mitsunobu Cyclization : DIAD/TPP in toluene.

- Reductive Amination : NaBH3CN with NH4OAc.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Staudinger Cycloaddition | High regioselectivity | Sensitive to moisture | 58–65% |

| Mitsunobu Reaction | Stereochemical control | Cost of reagents (DIAD, TPP) | 55–60% |

| Reductive Amination | Mild conditions | Requires pre-functionalized substrate | 70–75% |

Challenges and Innovations

化学反応の分析

Nucleophilic Reactions at the Azetidinone Carbonyl

The β-lactam carbonyl exhibits moderate electrophilicity due to ring strain, enabling nucleophilic attack under controlled conditions:

Key mechanistic insight: The electron-withdrawing effect of 3,4-dichlorophenyl enhances carbonyl reactivity compared to non-halogenated azetidinones.

Functionalization at the Amino Group

The C3 amino group participates in characteristic amine reactions:

Acylation

textCompound + Ac₂O → N-Acetylated derivative

-

Conditions : Acetic anhydride, pyridine, 0°C → RT (2h)

-

Application : Acetylated form shows enhanced blood-brain barrier penetration in preliminary ADMET studies

Schiff Base Formation

textCompound + 4-nitrobenzaldehyde → Imine derivative

-

Optimized protocol : MW irradiation (150W, 80°C, 15min)

-

Conversion : 94% vs. 67% under conventional heating

Aromatic Electrophilic Substitution

The dichlorophenyl and fluorophenyl groups undergo directed substitution:

| Position | Reaction | Conditions | Regioselectivity | Source |

|---|---|---|---|---|

| 3,4-Dichloro | Nitration | HNO₃/H₂SO₄, 0°C (1h) | Para to Cl | |

| 2-Fluoro | Bromination | Br₂/FeBr₃, CH₂Cl₂, RT (3h) | Meta to F |

Notable limitation: Steric hindrance from the azetidinone ring restricts substitution at ortho positions.

Ring-Opening Polymerization

Controlled degradation produces polyamide precursors:

| Initiator | Temperature | Time | Mₙ (g/mol) | Đ | Application |

|---|---|---|---|---|---|

| NaOH (0.1M) | 120°C | 8h | 12,400 | 1.24 | Drug delivery matrices |

| Al(OiPr)₃ | 160°C | 4h | 8,200 | 1.45 | Specialty adhesives |

Data from controlled depolymerization studies show first-order kinetics (k = 2.3×10⁻³ s⁻¹ at 120°C).

Cycloaddition Reactions

The strained azetidinone ring participates in [2+2] and [3+2] cycloadditions:

| Reaction Partner | Conditions | Product | Stereochemistry | Source |

|---|---|---|---|---|

| Diphenylketene | Toluene, reflux (12h) | Spiro-β-lactam | cis-Selective | |

| Phenylisocyanate | DABCO, CHCl₃, RT (24h) | 1,3-Oxazinan-4-one | trans-Diaxial |

DFT calculations (B3LYP/6-31G*) confirm the cis preference in [2+2] reactions arises from frontier orbital interactions.

Metal-Mediated Transformations

Palladium catalysis enables cross-coupling at the fluorophenyl ring:

textCompound + PhB(OH)₂ → Biaryl derivative

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : DME/H₂O (4:1)

-

Yield : 76% (GC-MS)

X-ray crystallography confirms retention of azetidinone configuration during coupling.

Key Stability Considerations

-

pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ = 12min at pH 9)

-

Thermal Stability : Decomposition onset at 187°C (DSC)

-

Photoisomerization : Forms C3 epimer under UV light (λ=254nm, 8% conversion in 24h)

This comprehensive reactivity profile establishes 3-amino-1-(3,4-dichlorophenyl)-4-(2-fluorophenyl)azetidin-2-one as a versatile scaffold for medicinal chemistry and materials science applications. The documented transformations provide strategic pathways for structural diversification while maintaining the bioactive azetidinone core.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-Amino-1-(3,4-dichlorophenyl)-4-(2-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways.

類似化合物との比較

Key Observations :

- For example, nitro-containing derivatives in exhibit notable antimicrobial activity .

- Electron-donating groups (e.g., methoxy in ) may increase solubility but reduce metabolic stability .

- The amino group in the target compound could facilitate hydrogen bonding, a feature absent in nitro- or methoxy-substituted analogs, possibly enhancing target specificity .

Crystallographic and Conformational Analysis

X-ray crystallography data for the 3-(2,4-dichlorophenoxy)-derivative () reveals a planar azetidin-2-one ring with an R factor of 0.047, indicating high structural precision. The dichlorophenoxy and nitrophenyl groups adopt orthogonal orientations, minimizing steric clashes . Similar analysis using tools like Mercury () could elucidate packing patterns and intermolecular interactions (e.g., halogen bonding from Cl/F) in the target compound .

Tools for Structural and Functional Analysis

生物活性

3-Amino-1-(3,4-dichlorophenyl)-4-(2-fluorophenyl)azetidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general method includes:

- Reagents : The synthesis requires 3,4-dichlorophenyl and 2-fluorophenyl derivatives as starting materials.

- Reaction Conditions : The reaction is often conducted in an organic solvent with the addition of a base to facilitate the formation of the azetidine ring.

- Characterization : The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Antimicrobial Activity

Research indicates that compounds with azetidinone structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate:

- Inhibition Zones : Compounds in this class have shown inhibition zones ranging from 16 mm to 31 mm against various bacterial strains, indicating effective antibacterial properties .

- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds are often reported in the range of micrograms per milliliter (µg/mL), demonstrating their potency against pathogens such as Staphylococcus aureus and Escherichia coli.

Antiviral Activity

Azetidinone derivatives have also been evaluated for their antiviral activities. For example:

- Inhibition against Viruses : Some azetidinone compounds have shown moderate inhibitory effects against viruses like human coronavirus (EC50 = 45 µM) and influenza A virus (EC50 = 8.3 µM) .

- Mechanism of Action : The antiviral mechanism may involve interference with viral replication processes or direct binding to viral proteins.

Anticancer Activity

The anticancer potential of azetidinone derivatives is noteworthy:

- Cell Line Studies : Compounds similar to this compound have been tested on various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. These studies reveal IC50 values indicating significant antiproliferative effects at nanomolar concentrations .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4a | PC-3 | 1.1 ± 0.4 |

| 4b | SKOV-3 | 1.4 ± 0.2 |

| 4c | HeLa | 2.8 ± 0.3 |

| 4d | MCF-7/ADR | 10.8 ± 0.4 |

Structure-Activity Relationship (SAR)

The biological activity of azetidinones can be influenced by structural modifications:

- Substituent Effects : The presence of electron-withdrawing groups like fluorine or chlorine on the phenyl rings significantly enhances antimicrobial and anticancer activities.

- Binding Affinity : Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in disease processes, similar to established drugs like Methotrexate .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of azetidinone derivatives against common bacterial strains. The results indicated that modifications in the phenyl substituents led to variations in antimicrobial potency, with some compounds outperforming traditional antibiotics.

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer effects of these compounds on breast cancer cell lines. The study highlighted that specific substitutions on the azetidinone scaffold resulted in enhanced cytotoxicity compared to standard chemotherapeutics.

Q & A

Basic Research Questions

Q. How can the crystal structure of 3-amino-1-(3,4-dichlorophenyl)-4-(2-fluorophenyl)azetidin-2-one be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use a diffractometer (e.g., Oxford Diffraction Xcalibur Ruby Gemini) with Mo Kα radiation (λ = 0.71073 Å). Data collection parameters include β angles (e.g., 97.419°), unit cell dimensions (a, b, c), and space group determination (e.g., monoclinic P21/n). Refinement via SHELXL .

- Key Metrics : R factor (<0.05), data-to-parameter ratio (>14:1), and mean C–C bond length deviation (<0.003 Å) ensure reliability. Mercury software can visualize voids and packing patterns .

Q. What synthetic routes are available for preparing azetidin-2-one derivatives with fluorophenyl and dichlorophenyl substituents?

- Methodology :

- Route 1 : Condensation of 3-trifluoromethyl-4-chlorophenol with 2,5-dimethyl-4-fluoronitrobenzene under basic conditions (K2CO3), followed by iron powder reduction and formic acid cyclization .

- Route 2 : Phosphorus oxychloride-mediated dehydration of formanilide intermediates to generate isonitrile precursors .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound against neurological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to GABA_A receptors (common target for benzodiazepine analogs). Validate with molecular dynamics (MD) simulations in GROMACS .

- QSAR Analysis : Correlate substituent electronic effects (e.g., Cl/F electronegativity) with activity using descriptors like Hammett constants .

- Data Interpretation : Compare predicted binding affinity (ΔG) with experimental IC50 values from radioligand assays.

Q. What strategies resolve contradictions in crystallographic data between synthetic batches?

- Methodology :

- Packing Similarity Analysis : Use Mercury’s Materials Module to compare intermolecular interactions (e.g., C–H···O, π-π stacking) across batches .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for non-merohedral twinning. Validate with R1/wR2 convergence (<5% discrepancy) .

- Case Study : A 0.3 Å deviation in Cl–F distances may arise from solvent polarity differences—address via recrystallization in DMF/EtOH .

Q. How does the stereochemistry of the azetidin-2-one ring influence biological activity?

- Methodology :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and assign configurations using ECD spectroscopy .

- In Vivo Testing : Compare neuroactive effects (e.g., anxiolytic activity in rodent models) of (3R,4R) vs. (3S,4S) isomers .

- Key Finding : (3R,4R)-isomers show 3x higher receptor occupancy in cortical membranes .

Methodological Challenges & Solutions

Q. Why do fluorophenyl-substituted azetidinones exhibit variable stability in biological assays?

- Analysis :

- Metabolic Stability : Incubate with liver microsomes (CYP450 isoforms). LC-MS identifies dehalogenated metabolites (e.g., loss of F/Cl groups) .

- pH Sensitivity : Conduct stability studies (pH 1–10) to detect azetidine ring-opening. Stabilize via PEGylation or co-crystallization with cyclodextrins .

Q. How to optimize reaction yields for large-scale synthesis without compromising purity?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。